Product packaging for 2-Nitrobenzenesulfonyl chloride(Cat. No.:CAS No. 1694-92-4)

2-Nitrobenzenesulfonyl chloride

Cat. No.: B045322
CAS No.: 1694-92-4
M. Wt: 221.62 g/mol
InChI Key: WPHUUIODWRNJLO-UHFFFAOYSA-N
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Description

2-Nitrobenzenesulfonyl chloride (o-Nitrobenzenesulfonyl chloride, Nosyl chloride) is a highly versatile and reactive reagent primarily employed in organic synthesis as a key building block for the introduction of the 2-nitrobenzenesulfonyl (Nosyl, Ns) group. Its principal research value lies in its role as an effective amine-protecting group. The Nosyl group offers a unique balance of stability and reactivity; it is stable under a wide range of acidic and basic conditions but can be selectively removed under mild conditions using nucleophilic thiols, such as thiophenol or 2-mercaptoethanol, in the presence of a base. This orthogonality makes it invaluable in complex multi-step syntheses, particularly in the field of peptide chemistry and the preparation of complex natural products, where selective deprotection is critical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClNO4S B045322 2-Nitrobenzenesulfonyl chloride CAS No. 1694-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrobenzenesulfonyl chloride
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InChI

InChI=1S/C6H4ClNO4S/c7-13(11,12)6-4-2-1-3-5(6)8(9)10/h1-4H
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InChI Key

WPHUUIODWRNJLO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
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Molecular Formula

C6H4ClNO4S
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DSSTOX Substance ID

DTXSID4061888
Record name Benzenesulfonyl chloride, 2-nitro-
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Molecular Weight

221.62 g/mol
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Nitrobenzenesulfonyl chloride
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CAS No.

1694-92-4
Record name 2-Nitrobenzenesulfonyl chloride
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Record name 2-nitrobenzenesulphonyl chloride
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Synthetic Methodologies for 2 Nitrobenzenesulfonyl Chloride

Established Synthetic Routes to 2-Nitrobenzenesulfonyl Chloride

Traditional synthesis of this compound primarily relies on two well-established methods: the chlorination of a disulfide precursor and the direct sulfonation of nitroaromatic compounds.

The most common and industrially preferred route for producing this compound involves the chlorination of 2,2'-dinitrodiphenyl disulfide. This method is favored for its reproducibility and is compatible with continuous flow reactors. The process begins with the synthesis of the disulfide itself, typically by reacting 2-nitrochlorobenzene with sodium disulfide.

Once the 2,2'-dinitrodiphenyl disulfide is obtained, it undergoes chlorination. One specific laboratory-scale procedure involves treating the disulfide with concentrated hydrochloric and nitric acids while passing a stream of chlorine gas through the mixture at an elevated temperature (70°C). orgsyn.org This method results in an 84% yield of this compound. orgsyn.org An alternative approach subjects the disulfide to chlorination in the presence of formic acid as a hydrophilic organic acid solvent at 40°C for three hours, achieving a high yield of 97.5%. chemicalbook.com The resulting crude product can be purified by dissolution in toluene, followed by cooling, filtration, and vacuum drying. chemicalbook.com

Comparative Data on Disulfide Chlorination Methods
Chlorinating Agents/ConditionsSolventTemperatureYieldSource
Chlorine (gas), conc. HCl, conc. HNO₃Glacial Acetic Acid (for purification)70°C84% orgsyn.org
Chlorine (gas)Formic Acid40°C97.5% chemicalbook.com
Not specifiedNot specifiedNot specified85-90%

Beyond disulfide chlorination, other synthetic strategies have been developed. A significant alternative involves the direct chlorosulfonation of nitrobenzene (B124822) or o-nitrochlorobenzene using chlorosulfonic acid as the sulfonating agent. google.com To facilitate this reaction, an acylating agent such as phosphorus pentoxide is often employed, along with a sulfonation assistant like ammonium (B1175870) sulfate (B86663), ammonium chloride, or sulfamic acid. google.com This reaction is typically carried out at temperatures ranging from 20°C to 130°C. google.com

Another documented, though less common, approach is the chlorinolysis of compounds like 2,4-dinitrophenyl thiolbenzoate or 2,4-dinitrothiophenol to produce related nitrobenzenesulfonyl chlorides. orgsyn.org Furthermore, at least eleven distinct synthetic routes have been reported starting from 2-nitrothioanisole. chemicalbook.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A key goal in greening the synthesis of this compound is the reduction of hazardous reagents and byproducts. For instance, methods involving the large-scale use of chlorosulfonic acid are often targeted for improvement due to the significant environmental pollution caused by the resulting acidic waste. google.com The development of synthetic routes that avoid potent, corrosive, and polluting reagents is a central theme in environmentally benign chemical manufacturing. google.comrsc.org This includes minimizing the use of metal catalysts, which can generate metallic waste streams. rsc.org

Waste minimization is a core tenet of green chemistry, defined as the systematic reduction of waste at its source. jsirjournal.com In chemical synthesis, a major portion of waste often comes from the solvents used. researchgate.net Therefore, developing processes that can recycle process streams, such as mother liquors or salts, is a key strategy. jsirjournal.comcefic.org This approach not only reduces the volume of effluent requiring treatment but also conserves raw materials. jsirjournal.com For example, innovations in other chemical processes have demonstrated the successful recycling of sodium chloride from industrial process water to be reused as a raw material, creating a closed-loop system that conserves water and reduces waste. cefic.org The application of such principles to this compound synthesis could significantly lower its environmental footprint.

Eliminating organic solvents is highly desirable for creating environmentally friendly chemical processes, as it leads to a substantial reduction in waste. researchgate.net Solvent-free, or neat, reactions can minimize waste production and reduce costs associated with solvent purchasing, handling, and disposal. researchgate.net While many established routes for this compound synthesis employ solvents such as formic acid, acetic acid, or toluene, the push towards greener manufacturing encourages the development of solventless alternatives. orgsyn.orgchemicalbook.com Research in other areas of organic synthesis has shown that solvent-free domino reactions can proceed with high efficiency and complete conversion at room temperature, setting a benchmark for green chemistry advancements. researchgate.net These reactions are noted for having an excellent E-factor (a measure of waste generated) and high volume productivity. researchgate.net Adopting such solvent-free conditions for the production of this compound remains a key objective for future research.

Reactivity and Reaction Mechanisms of 2 Nitrobenzenesulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Moiety

The chemical behavior of 2-nitrobenzenesulfonyl chloride is largely dictated by the highly electrophilic character of its sulfonyl chloride (-SO₂Cl) group. solubilityofthings.com An electrophile is a chemical species that is attracted to electrons and participates in a chemical reaction by accepting an electron pair. In this molecule, the sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which withdraw electron density from the sulfur. This withdrawal creates a significant partial positive charge on the sulfur atom, making it a prime target for electron-rich species, known as nucleophiles.

Due to the electrophilic sulfur center, this compound readily reacts with various nucleophiles, most notably amines and alcohols. libretexts.org These nucleophiles possess lone pairs of electrons (on the nitrogen atom of amines and the oxygen atom of alcohols) that can attack the electron-deficient sulfur atom. This reaction is a form of nucleophilic acyl substitution. The general mechanism involves the nucleophile attacking the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is expelled, and a proton is typically removed from the nucleophile (often by a base present in the reaction mixture) to yield the final stable product. libretexts.org

These reactions are commonly carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). researchgate.netgoogle.com The role of the base is to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion. libretexts.org

The reaction of this compound with primary or secondary amines leads to the formation of N-substituted 2-nitrobenzenesulfonamides. libretexts.org This reaction is robust and is a cornerstone of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. libretexts.org The resulting sulfonamides are stable compounds and this transformation is often used to protect amine groups during multi-step organic syntheses.

When this compound reacts with alcohols, the corresponding products are 2-nitrobenzenesulfonate esters. google.com Similar to the reaction with amines, this transformation proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom. These sulfonate esters are also valuable in organic synthesis, as the sulfonate group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. chemrxiv.org

Table 1: Summary of Reactions with Nucleophiles
NucleophileProduct ClassGeneral Reaction
Amine (R-NH₂)SulfonamideO₂NC₆H₄SO₂Cl + R-NH₂ → O₂NC₆H₄SO₂NH-R + HCl
Alcohol (R-OH)Sulfonate EsterO₂NC₆H₄SO₂Cl + R-OH → O₂NC₆H₄SO₂O-R + HCl

Role of the Nitro Group in Enhancing Reactivity

The presence of the nitro (-NO₂) group on the benzene (B151609) ring is not merely incidental; it plays a crucial role in modulating the reactivity of the molecule.

The enhanced electrophilicity of the sulfur atom directly translates to an increase in reaction rates (kinetics) with nucleophiles. cdnsciencepub.com Reactions involving this compound typically proceed faster than those with benzenesulfonyl chloride itself under identical conditions. This heightened reactivity is synthetically useful, allowing for milder reaction conditions and often leading to higher yields.

The position of the nitro group can also influence reactivity. cdnsciencepub.com While the ortho-nitro group provides a strong electron-withdrawing effect, its proximity to the reaction center can also introduce steric hindrance, potentially affecting the approach of bulky nucleophiles. chemrxiv.orgcdnsciencepub.com In some cases, this steric effect can be exploited to control the selectivity of a reaction. For example, a methyl group introduced at the other ortho position (2-methyl-6-nitrobenzenesulfonyl ester) was shown to suppress the undesired hydrolysis of the sulfonate ester via steric hindrance without impairing the desired fluorination reaction. chemrxiv.org

Specific Chemical Transformations Involving this compound

Beyond general reactions with amines and alcohols, this compound is employed in a variety of specific and strategic chemical transformations.

One of its most prominent uses is as a protecting group for primary and secondary amines. google.com The resulting 2-nitrobenzenesulfonamide (B48108) is stable to many reaction conditions. A key advantage is that the "nosyl" group can be selectively removed under mild conditions, for instance, by treatment with thiophenol and a base like potassium carbonate, to regenerate the free amine. researchgate.net

Illustrative examples from the literature highlight its utility:

Synthesis of (R)-N-(2-nitrobenzenesulfonyl)phenylglycinol : In a documented preparation, (R)-phenylglycinol was reacted with this compound in a tetrahydrofuran/water mixture using triethylamine as the base, affording the corresponding sulfonamide in 93.8% yield. google.com

Chemoenzymatic preparation of β-tryptophan ethyl ester : this compound (abbreviated as 2-NsCl) was used to protect the amino group of racemic α-tryptophan in the first step of a multi-step synthesis, carried out in dichloromethane (B109758) with pyridine as the base. researchgate.net

Hydrolysis : Like other sulfonyl chlorides, the 2-nitro derivative can be hydrolyzed by heating with water, typically in the presence of a base like sodium carbonate, to yield the corresponding 2-nitrobenzenesulfonic acid. orgsyn.org

Table 2: Examples of Specific Chemical Transformations
ReactantReagents & ConditionsProductReference
(R)-phenylglycinolThis compound, triethylamine, tetrahydrofuran/water, room temp.(R)-N-(2-nitrobenzenesulfonyl)phenylglycinol google.com
Racemic α-tryptophanThis compound, pyridine, dichloromethaneN-(2-nitrobenzenesulfonyl)-α-tryptophan researchgate.net
This compoundSodium carbonate, water, heat2-Nitrobenzenesulfonic acid orgsyn.org

Substitution Reactions

This compound readily undergoes substitution reactions with a variety of nucleophiles, most notably amines and alcohols. thermofisher.com This reactivity is harnessed to form 2-nitrobenzenesulfonamide (in the case of amines) or 2-nitrobenzenesulfonate ester (in the case of alcohols) derivatives. These reactions typically proceed via a nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The reaction with amines is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net

The steric hindrance caused by the ortho-nitro group can influence the rate and outcome of these substitution reactions. cdnsciencepub.comcdnsciencepub.com This steric effect can be a disadvantage in some contexts but can also be exploited for selective transformations.

Table 1: Examples of Substitution Reactions

NucleophileReagent/ConditionsProduct Type
Primary AminesPyridine, CH₂Cl₂2-Nitrobenzenesulfonamide
AlcoholsPyridine, CH₂Cl₂2-Nitrobenzenesulfonate Ester

Selective Cleavage Reactions with Thiophenol

A significant application of 2-nitrobenzenesulfonyl amides (nosylamides), formed from the reaction of this compound with primary amines, is their use as protecting groups for amines. researchgate.net A key advantage of the nosyl group is its selective cleavage under mild conditions using a thiol, most commonly thiophenol, in the presence of a base like potassium carbonate. researchgate.netresearchgate.net

This deprotection reaction proceeds through the formation of a Meisenheimer complex. researchgate.net The thiolate anion attacks the electron-deficient aromatic ring, facilitated by the electron-withdrawing nitro group. This is followed by the collapse of the intermediate to release the free amine and a diaryl disulfide byproduct. This method is valued for its high efficiency and the ability to deprotect amines without affecting other sensitive functional groups. researchgate.net While effective, the malodorous nature of thiophenol has led to the investigation of odorless or less odorous thiols, such as p-mercaptobenzoic acid, for this cleavage reaction. researchgate.netlookchem.com

Table 2: Reagents for Nosyl Group Cleavage

Thiol ReagentBaseKey Features
ThiophenolPotassium CarbonateStandard, highly effective reagent. researchgate.netresearchgate.net
p-Mercaptobenzoic acidNot specifiedOdorless alternative, good reaction time and temperature. researchgate.netlookchem.com
DodecanethiolNot specifiedOdorless thiol. lookchem.com

Reduction Reactions of the Nitro Group

The nitro group of this compound can be reduced to an amino group under various conditions, leading to the formation of 2-aminobenzenesulfonyl derivatives. This transformation is a common strategy in the synthesis of various compounds.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly effective method. commonorganicchemistry.comwikipedia.org However, care must be taken as these conditions can also reduce other functional groups. commonorganicchemistry.com

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid is a classic and widely used method. masterorganicchemistry.com Tin(II) chloride (SnCl₂) is also a mild and selective reagent for this purpose. commonorganicchemistry.comreddit.com

Other Reagents: Sodium sulfide (B99878) (Na₂S) can be used for the selective reduction of one nitro group in the presence of another. commonorganicchemistry.comwikipedia.org Lithium aluminum hydride (LiAlH₄) is generally not suitable for the reduction of aromatic nitro compounds to amines as it tends to form azo compounds. commonorganicchemistry.comwikipedia.org

The electrochemical reduction of this compound has also been studied. It follows a "sticky" dissociative mechanism where the electron transfer and the cleavage of the S-Cl bond are concerted. cdnsciencepub.comcdnsciencepub.com The steric hindrance from the ortho-nitro group prevents the formation of diaryl disulfones, which is observed with the meta- and para-substituted isomers. cdnsciencepub.comcdnsciencepub.com

Table 3: Common Reagents for Nitro Group Reduction

ReagentConditionsProductNotes
H₂/Pd-CCatalyticAmineCan reduce other functional groups. commonorganicchemistry.comwikipedia.org
Fe/HClAcidicAmineClassic, widely used method. masterorganicchemistry.com
SnCl₂Acidic or neutralAmineMild and selective. commonorganicchemistry.comreddit.com
Na₂SBasicAmineCan be selective for one of multiple nitro groups. commonorganicchemistry.comwikipedia.org

####### 4.1.2.2.1.2. Formation of Meisenheimer Complex

Amine Protection and Deprotection Strategies

The protection of amines is a critical aspect of multi-step organic synthesis, preventing unwanted side reactions of the nucleophilic and basic amino group. wikipedia.orgorganic-chemistry.org 2-Nitrobenzenesulfonyl chloride provides a robust method for amine protection, forming stable sulfonamides that can be selectively removed under mild conditions. chem-station.comrsc.org

The reaction of this compound with primary or secondary amines leads to the formation of 2-nitrobenzenesulfonamides, commonly referred to as Ns-amides or Ns-amines. This reaction is a nucleophilic substitution at the sulfonyl chloride group by the amine. The presence of the electron-withdrawing nitro group on the benzene (B151609) ring enhances the electrophilicity of the sulfur atom, facilitating the reaction.

The formation of Ns-amines is typically carried out under basic conditions to neutralize the hydrochloric acid generated during the reaction. google.com Common bases used include triethylamine (B128534) or pyridine (B92270) in solvents like dichloromethane (B109758) or tetrahydrofuran. google.com For example, a primary amine can be reacted with this compound in the presence of a base to afford the corresponding N-monosubstituted 2-nitrobenzenesulfonamide (B48108). chemistrysteps.com

A significant feature of the Ns-protecting group is its role in the "Ns strategy," where it serves as both a protecting and an activating group. rsc.org The resulting Ns-amides are acidic enough to be alkylated under various conditions, including the Mitsunobu reaction or by using a weak base and an alkyl halide, to yield N,N-disubstituted sulfonamides. chem-station.comrsc.org

The deprotection of Ns-amines is a key advantage of this protecting group. It is typically achieved under mild conditions using a soft nucleophile, such as a thiol, in the presence of a base. chem-station.comresearchgate.net Common reagents for this transformation include thiophenol with potassium carbonate or 2-mercaptoethanol (B42355) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.comresearchgate.net The mechanism of deprotection involves the nucleophilic aromatic substitution of the nitro group by the thiolate anion, which forms a Meisenheimer complex. chem-station.com This is followed by the elimination of sulfur dioxide and the release of the free amine. chem-station.com This mild cleavage contrasts with the harsh conditions often required for other sulfonamide protecting groups. chem-station.com

The selection of an appropriate amine protecting group is crucial for the success of a synthetic route. The 2-nitrobenzenesulfonyl (Ns) group offers a unique set of properties when compared to other commonly used protecting groups like tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and p-toluenesulfonyl (Ts).

The tert-butoxycarbonyl (Boc) group is widely used due to its ease of introduction using Boc anhydride (B1165640) (Boc₂O) and its removal under acidic conditions, typically with trifluoroacetic acid (TFA). chemistrysteps.comtotal-synthesis.commasterorganicchemistry.com This acid lability makes it orthogonal to the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group. total-synthesis.com However, the harsh acidic conditions required for Boc removal can be incompatible with acid-sensitive functional groups in the substrate. americanpeptidesociety.org

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of peptide synthesis, valued for its removal under mild basic conditions, usually with a solution of piperidine (B6355638) in DMF. total-synthesis.comwikipedia.orggenscript.com This allows for an orthogonal protection strategy with acid-labile groups like Boc. total-synthesis.com The deprotection byproduct, dibenzofulvene, can be monitored by UV spectroscopy to track the reaction progress. wikipedia.org

The p-toluenesulfonyl (Ts) group forms highly stable sulfonamides that are resistant to a wide range of reaction conditions. youtube.com This robustness, however, comes at the cost of difficult removal, often requiring harsh conditions such as sodium in liquid ammonia (B1221849) or strong acid and heat, which can limit its application in the synthesis of complex molecules with sensitive functionalities. youtube.com

The 2-nitrobenzenesulfonyl (Ns) group strikes a balance between stability and ease of cleavage. Ns-amides are stable under acidic conditions where Boc groups would be removed. Crucially, the Ns group can be cleaved under very mild, neutral, or slightly basic conditions using thiols, which is a significant advantage over the Ts group. chem-station.com This mild deprotection makes the Ns group compatible with a wider range of functional groups and complex molecular architectures.

Below is an interactive data table summarizing the key features of these protecting groups:

Protecting GroupStructureReagent for IntroductionConditions for IntroductionConditions for DeprotectionKey AdvantagesKey Disadvantages
Ns O₂NC₆H₄SO₂-This compoundBase (e.g., Et₃N, Pyridine)Thiol (e.g., PhSH, HSCH₂CH₂OH) and base (e.g., K₂CO₃, DBU)Mild deprotection, stable to acidCan be sensitive to some nucleophiles
Boc (CH₃)₃COCO-Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Base (optional)Strong acid (e.g., TFA, HCl)Widely used, easy to introduceHarsh acidic deprotection
Fmoc C₁₅H₁₁O₂-Fmoc-Cl, Fmoc-OSuBase (e.g., NaHCO₃, Pyridine)Base (e.g., Piperidine in DMF)Mild basic deprotection, UV-active byproductNot stable to basic conditions
Ts CH₃C₆H₄SO₂-p-Toluenesulfonyl chloride (TsCl)Base (e.g., Pyridine)Harsh (e.g., Na/NH₃, strong acid/heat)Very stableDifficult to remove

An article focusing on the chemical compound this compound is presented below, with content structured according to the provided outline.

4.1.2.2.1.1. Role of Base (e.g., DBU, K₂CO₃, Cs₂CO₃)

In synthetic procedures involving this compound, particularly in the deprotection of the resulting 2-nitrobenzenesulfonamides (nosylamides), the choice of base is crucial for reaction efficiency and success. Bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently employed, primarily to facilitate the cleavage of the nitrogen-sulfur bond. Their main role is to act as a proton acceptor, typically to deprotonate a thiol reagent, which then becomes the active nucleophile for the deprotection step.

The deprotection mechanism generally involves a nucleophilic aromatic substitution. A base is used to generate a potent thiolate anion from a milder thiol precursor, such as thiophenol or 2-mercaptoethanol. researchgate.net This thiolate then attacks the electron-deficient aromatic ring of the nosyl group, leading to the cleavage of the sulfonamide bond and the release of the free amine. researchgate.netnih.gov The strong electron-withdrawing effect of the ortho-nitro group on the benzene ring makes the sulfonamide susceptible to this nucleophilic attack. researchgate.net

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

DBU is a strong, non-nucleophilic amidine base widely utilized in organic synthesis. guidechem.comresearchgate.net Its steric hindrance prevents it from readily participating in nucleophilic substitution itself, allowing it to function effectively as a base to deprotonate other species in the reaction mixture. guidechem.com In the context of nosyl group removal, DBU is effective in generating thiolate anions from thiols. For instance, the combination of 2-mercaptoethanol and DBU in dimethylformamide (DMF) provides mild conditions for the efficient cleavage of 2-nitrobenzenesulfonamides, affording the corresponding primary amines in high yields. researchgate.net DBU's high basicity ensures complete deprotonation of the thiol, driving the reaction forward. guidechem.comnih.gov

Potassium Carbonate (K₂CO₃)

Potassium carbonate is a moderately strong inorganic base that is commonly used in various organic transformations. quora.com It is particularly useful in reactions where a milder, heterogeneous base is preferred. In the deprotection of nosylamides, K₂CO₃ is often used in conjunction with thiophenol. researchgate.net A typical procedure involves stirring the nosyl-protected amine with thiophenol and potassium carbonate in a polar aprotic solvent like acetonitrile (B52724) at room temperature. researchgate.net The K₂CO₃ facilitates the formation of the potassium thiophenolate salt, which then acts as the nucleophile to cleave the sulfonamide. quora.comresearchgate.net Its insolubility in some organic solvents can simplify workup, as the base can be removed by simple filtration. osti.gov

Cesium Carbonate (Cs₂CO₃)

Cesium carbonate has gained significant attention as a mild and highly effective inorganic base in organic synthesis. researchgate.net Its utility is often attributed to the "cesium effect," where the large, soft cesium cation can influence reaction selectivity and solubility. researchgate.net Cs₂CO₃ is highly soluble in many organic solvents, including DMF, which allows for homogeneous reaction conditions. researchgate.netnih.gov In nosyl deprotection, the combination of thiophenol and Cs₂CO₃ in DMF under mild conditions has been shown to be a highly effective method for cleaving the sulfonamide to yield primary amines in excellent yields. researchgate.net The enhanced reactivity is sometimes explained by the high solubility of the cesium thiolate intermediate in the organic medium, which accelerates the nucleophilic substitution reaction. researchgate.netsamaterials.com

The following table summarizes the research findings on the use of these bases in the deprotection of 2-nitrobenzenesulfonamides.

BaseReagent SystemSolventReaction ConditionsOutcome
DBU 2-Mercaptoethanol / DBUDMFMildEffective removal of the 2-nitrobenzenesulfonyl group to give primary amines in high to excellent yields. researchgate.net
K₂CO₃ Thiophenol / K₂CO₃AcetonitrileRoom TemperatureSuccessful cleavage of the Ns-group from a protected aminonitrile intermediate. researchgate.net
Cs₂CO₃ Thiophenol / Cs₂CO₃DMFMildEffective removal of the 2-nitrobenzenesulfonyl group to give primary amines in high to excellent yields. researchgate.net

Comparison with Other Amine Protecting Groups (e.g., Boc, Fmoc, Ts)

Applications in Peptide Synthesis

The unique properties of this compound and its derivatives extend to the intricate field of peptide synthesis, where it is employed for N-methylation and as a protecting group in solid-phase synthesis.

N-methylation of peptide bonds is a critical modification that can enhance a peptide's metabolic stability, membrane permeability, and binding affinity. acs.orgresearchgate.net this compound provides a key tool for achieving this modification, particularly on solid supports. acs.orgresearchgate.net

The process generally involves three steps which can be integrated into a solid-phase peptide synthesis (SPPS) strategy: acs.orgresearchgate.net

Sulfonylation: The free amino group of an amino acid residue on the solid support is reacted with this compound (o-NBS-Cl) to form a sulfonamide. acs.orgresearchgate.netnih.gov

Methylation: The sulfonamide is then methylated. Common methods include using dimethyl sulfate (B86663) or applying Mitsunobu conditions with methanol. researchgate.netresearchgate.net

Desulfonylation: The o-NBS group is removed using a mixture of reagents like 2-mercaptoethanol and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to reveal the N-methylated amine. acs.orgnih.gov

This method allows for the site-specific N-methylation of peptides and has been optimized to significantly reduce reaction times. acs.orgrsc.org

This compound is utilized in solid-phase peptide synthesis (SPPS) primarily as a protecting group for the amino function of amino acids. researchgate.netacs.org The resulting polymer-supported benzenesulfonamides serve as key intermediates for various chemical transformations. acs.org The use of the 2-nitrobenzenesulfonyl (nosyl) group in SPPS is advantageous due to its mild removal conditions, which are compatible with many other protecting groups used in peptide synthesis. researchgate.net This strategy has been employed in the solid-phase synthesis of complex molecules, including N-substituted α-amino acids and their derivatives. researchgate.net

Synthesis of Nitrogen-Containing Heterocycles

This compound and its derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, including quinazolines and indazoles.

Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. nih.gov One synthetic route to quinazolines involves the use of N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-nitrophenylsulfonyl)amino ketones, which are derived from this compound. nih.gov These starting materials can be used to prepare 2H-indazole 1-oxides, which then undergo a base-catalyzed rearrangement to yield quinazolines in high purity. nih.gov Other methods for quinazolinone synthesis often involve the cyclization of anthranilic acid derivatives or the tandem cyclization of 2-nitrobenzonitriles with alcohols. nih.govrsc.org

Indazoles are another important class of nitrogen-containing heterocycles with diverse pharmacological activities. nih.govnih.gov The synthesis of certain indazole derivatives can be achieved using precursors derived from this compound. For instance, N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides, which can be prepared using 2-nitrobenzenesulfonyl chlorides, are key intermediates in a tandem carbon-carbon followed by nitrogen-nitrogen bond formation to produce 2H-indazoles 1-oxides. nih.gov These intermediates can be further utilized in the synthesis of other heterocyclic systems. nih.gov There are numerous other synthetic routes to indazoles, often involving the cyclization of substituted anilines or benzaldehydes. nih.govorganic-chemistry.org

Sulfonamide Derivatives in Medicinal Chemistry

Sulfonamide derivatives are a significant class of compounds in medicinal chemistry, and this compound serves as a versatile reagent for their synthesis. chemimpex.comcbijournal.com The reaction between this compound and primary or secondary amines readily forms stable sulfonamides. cbijournal.com This reactivity is driven by the highly electrophilic nature of the sulfonyl chloride group.

The resulting 2-nitrobenzenesulfonamides are not only stable compounds but also serve as important intermediates in the synthesis of a wide array of pharmacologically active molecules. chemimpex.comsigmaaldrich.com For instance, they have been utilized in the preparation of renin inhibitors, which are important for regulating blood pressure, and anticonvulsants. chemicalbook.com The sulfonamide moiety is a critical component for the biological activity of many drugs, and the ease of its formation using this compound makes it a valuable tool for medicinal chemists. sigmaaldrich.com

Recent research has focused on synthesizing novel sulfonamide hybrids with potential therapeutic applications. For example, a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have been synthesized and evaluated for their antimycobacterial activity. acs.org The study found that 2,4-dinitrobenzenesulfonamide (B1250028) derivatives were particularly potent. acs.org It has been proposed that the mechanism of action for these compounds may involve the generation of reactive oxygen species and sulfur dioxide, leading to oxidative stress within the target organism. acs.org

The following table provides examples of sulfonamide derivatives synthesized from nitro-substituted benzenesulfonyl chlorides and their reported biological activities:

CompoundStarting MaterialsBiological Activity/Application
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamideThis compound and 4-methoxybenzylamineIntermediate in organic synthesis
N-(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)2,4-dinitrobenzene Sulfonamide5f and 2,4-nitrobenzenesulfonyl chlorideAntituberculosis activity
N-(2-Nitrobenzenesulfonyl)benzhydrylamineThis compound and benzhydrylamineIntermediate in organic synthesis
(S)-N-(2-nitrobenzenesulfonyl)prolineThis compound and (S)-prolineIntermediate in organic synthesis

Functional Group Transformations and Derivatizations

This compound is a versatile reagent that facilitates a variety of functional group transformations and derivatizations, which are essential in synthetic organic chemistry and analytical applications.

Formation of Sulfonyl Azides from this compound

This compound readily undergoes a nucleophilic substitution reaction with sodium azide (B81097) to form 2-nitrobenzenesulfonyl azide. tandfonline.comresearchgate.net This reaction is a practical and efficient method for the synthesis of sulfonyl azides, which are valuable reagents in organic synthesis. tandfonline.com Sulfonyl azides have a wide range of applications, including the preparation of α-diazocarbonyl compounds, hydro-hydrazination and hydroazidation of olefins, and aziridination of olefins. tandfonline.com

The reaction is typically carried out in a suitable solvent system that can dissolve both the organic sulfonyl chloride and the inorganic sodium azide. tandfonline.com One study reported the use of polyethylene (B3416737) glycol (PEG-400) as an environmentally benign and efficient reaction medium for this transformation, affording high yields of the corresponding sulfonyl azide. tandfonline.comresearchgate.net The presence of the electron-withdrawing nitro group on the benzene ring can influence the reaction rate, with this compound sometimes requiring a longer reaction time compared to other substituted sulfonyl chlorides due to electronic and steric effects. tandfonline.comresearchgate.net

Sulfonylation of Alcohols and Phenols

The highly electrophilic nature of the sulfonyl chloride group in this compound makes it an excellent reagent for the sulfonylation of alcohols and phenols. This reaction results in the formation of sulfonate esters. The process involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

The resulting 2-nitrobenzenesulfonate esters are stable and can serve as good leaving groups in subsequent nucleophilic substitution reactions. This reactivity makes this compound a useful tool for activating hydroxyl groups in organic synthesis. The 2-nitrobenzenesulfonyl group can be selectively cleaved under specific conditions, such as with thiophenol, without affecting the nitro group. chemicalbook.comresearchgate.net

Derivatization for Analytical Chemistry Applications

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a crucial technique used to enhance the detectability of analytes. researchgate.netgreyhoundchrom.comtcichemicals.com this compound can be employed as a derivatizing agent for amines and alcohols. chemimpex.com The reaction of this compound with these functional groups introduces a chromophore (the nitrobenzene (B124822) moiety) into the analyte molecule. researchgate.net This modification allows for sensitive detection of the derivatized analyte using UV-visible detectors in HPLC. researchgate.net

The process of derivatization chemically modifies a compound to produce a new compound with properties that are more suitable for a particular analytical method. researchgate.net By transforming a substance with low UV absorption into a highly sensitive product, derivatization with reagents like this compound significantly improves the quantification and detection limits in chromatographic analysis. chemimpex.comresearchgate.net This technique is particularly valuable for the analysis of trace components in complex matrices, such as biological samples. tcichemicals.com

Mechanistic Investigations and Theoretical Studies

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate mechanisms of reactions involving 2-nitrobenzenesulfonyl chloride and its derivatives. acs.orgnsf.gov These theoretical studies provide valuable insights into reaction pathways, transition state geometries, and the electronic factors governing reactivity and selectivity.

DFT calculations have been employed to investigate the mechanism of various reactions, including cyclization and substitution reactions. For instance, in the context of C-glycoside synthesis, DFT calculations [B3LYP-D3(BJ)/6-31G*/PCM(THF)] have suggested an asynchronous, invertive transition state for reactions promoted by nosyl chloride. nsf.gov These calculations indicated that the sodium counterion of an alkoxide can act as a Lewis acid, activating the sulfonate for displacement through electrostatic interactions. nsf.gov

In studies of allylic C-H amination, the use of electron-deficient N-nosyl carbamates was found to be key for achieving high selectivity. It is hypothesized that the more electron-deficient nosyl group promotes catalysis by increasing the equilibrium concentration of the active anionic species. nih.gov

Furthermore, theoretical calculations have been instrumental in understanding the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. cdnsciencepub.com These studies have shown that the electron transfer mechanism is dependent on the position of the nitro group. For this compound, the reduction follows a "sticky" dissociative mechanism where the electron transfer and the cleavage of the S-Cl bond are concerted. cdnsciencepub.com This is attributed to the overlap of the π* orbital of the nitroaromatic system and the σ* orbital of the S-Cl bond. cdnsciencepub.com The through-resonance stability of the resulting arylsulfinyl radical facilitates the dissociation. cdnsciencepub.com However, unlike its 3- and 4-nitro counterparts, this compound does not readily form the corresponding diaryl disulfone upon reduction due to the steric hindrance from the ortho-nitro group. cdnsciencepub.com

A gas electron diffraction and quantum chemical study has also been conducted to determine the molecular structure of this compound. acs.org

Spectroscopic Analysis of Reaction Intermediates (e.g., Meisenheimer Complexes)

The deprotection of nosylamides, a key transformation in synthetic chemistry, proceeds through the formation of distinct reaction intermediates known as Meisenheimer complexes. cardiff.ac.ukacs.org The formation of these brightly colored species is a hallmark of nucleophilic aromatic substitution on the electron-deficient nitroaromatic ring.

The mechanism of nosyl group deprotection involves the attack of a nucleophile, typically a thiolate, at the ipso-carbon of the benzene (B151609) ring. cardiff.ac.uk This addition results in the formation of a tetrahedral intermediate, the Meisenheimer complex, which is stabilized by the strong electron-withdrawing nitro group. cardiff.ac.ukacs.org This intermediate then decomposes to release the free amine, sulfur dioxide, and the corresponding aryl sulfide (B99878). cardiff.ac.uk

Spectroscopic techniques, particularly NMR, have been invaluable in detecting and characterizing these transient intermediates. For example, in the development of glycosylation reactions, variable-temperature (VT) HSQC NMR studies were used to identify an α-linked glycosyl sulfonate as a key intermediate that forms upon treatment with KHMDS and Ts2O at low temperatures. nsf.gov

The formation of Meisenheimer complexes is a critical step in the deprotection of N-nosyl groups, and understanding their stability and subsequent decomposition is essential for optimizing deprotection protocols. researchgate.net The choice of thiol and base can influence the rate and efficiency of the deprotection reaction. researchgate.net

Kinetic Studies of Protection and Deprotection Reactions

Kinetic studies provide quantitative data on the rates of both the formation (protection) and cleavage (deprotection) of the N-S bond in 2-nitrobenzenesulfonamides, offering deeper mechanistic insights.

The protection of amines with this compound is generally a rapid process. However, the subsequent deprotection is often the more mechanistically studied step. Kinetic studies on the deprotection of N-nosyl derivatives have been conducted to understand the influence of substituents on the pyrrole (B145914) ring on the rate of hydrolysis. rsc.org For instance, it was found that electron-withdrawing groups on the pyrrole ring can accelerate the deprotection process. rsc.orgresearchgate.net

In a study on the hydrolytic reactivity of N-protected α-difluoromethyl pyrroles, the deprotection of the 2-nosyl group was monitored. rsc.org It was observed that the N-deprotection of an α-difluoromethyl pyrrole occurred immediately upon addition of 2 M NaOH. rsc.org A kinetic comparison of the deprotection and subsequent hydrolysis reactions of a series of N-(2-nosyl)-β-aryl-substituted pyrroles was performed to investigate the influence of the electronic properties of the aryl substituents. rsc.org

Furthermore, kinetic studies on the spontaneous polymerization of o-nitrobenzenesulfonyl aziridine (B145994) (oNsAz) showed that the rate of polymerization was first order with respect to the monomer concentration. researchgate.net

The development of new deprotection protocols has also been guided by kinetic considerations. For example, a protocol using a solid-supported thiol was developed for the high-yielding deprotection of o-nitrobenzenesulfonyl amides, which can be accelerated by microwave irradiation. researchgate.net

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for 2-Nitrobenzenesulfonyl Chloride Reactions

The development of advanced catalytic systems is a primary focus for enhancing the reactivity and selectivity of reactions involving this compound. Research is moving beyond traditional stoichiometric reagents toward more efficient and sustainable catalytic methods.

Current research is exploring the use of transition metal catalysts, such as copper and ruthenium, to facilitate reactions like cross-coupling and C-H functionalization where a nosyl group is involved. For instance, ruthenium-catalyzed meta-C-H alkylation has emerged as a powerful strategy, and while not directly acting on Ns-Cl, it points to the potential for metal catalysts to direct reactions on Ns-Cl-derived arenes with high regioselectivity under mild conditions. acs.org The development of novel catalysts, such as bimetallic copper ions supported on polymeric carbon nitride, showcases a move towards systems that offer improved efficiency, recoverability, and a lower environmental footprint for various chemical transformations. sciencedaily.com

Another promising avenue is the use of biocatalysts. Enzymes, such as lipases, have demonstrated high chemo- and enantioselectivity in reactions involving nosyl-protected intermediates. researchgate.net Future work will likely focus on engineering enzymes with tailored specificities for direct transformations on this compound or its derivatives, offering green and highly selective synthetic routes. The table below summarizes emerging catalytic approaches relevant to the broader field of sulfonyl chlorides.

Table 1: Emerging Catalytic Systems and Their Potential Impact

Catalyst TypePotential Application for Ns-Cl ChemistryAdvantages
Transition Metal Catalysts (e.g., Ru, Cu) Cross-coupling reactions, directed C-H functionalization of nosyl-protected compounds.High efficiency, novel bond formations, regioselectivity. acs.orgsciencedaily.com
Biocatalysts (e.g., Lipases) Asymmetric synthesis and kinetic resolution of nosyl-protected amines and alcohols. researchgate.netHigh enantioselectivity, mild reaction conditions, environmentally benign.
Supported Catalysts Heterogenization of homogeneous catalysts for easier separation and recycling in Ns-Cl reactions.Improved sustainability, catalyst recovery and reuse, reduced metal contamination. sciencedaily.comhud.ac.uk
Photoredox Catalysts Light-induced reactions for novel transformations of Ns-Cl derivatives.Mild conditions, unique reactivity pathways.

The electrochemical reduction of this compound has also been studied, revealing a "sticky" dissociative mechanism where electron transfer and S-Cl bond cleavage are concerted. cdnsciencepub.com This mechanistic insight could pave the way for novel electrocatalytic systems that control the reactivity of Ns-Cl with high precision.

Exploration of this compound in Flow Chemistry and Microfluidics

Flow chemistry and microfluidics offer significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. The application of these technologies to reactions involving this compound is a burgeoning research area.

The synthesis of sulfonyl chlorides, which can be highly exothermic and involve hazardous reagents, is particularly well-suited for continuous flow environments. rsc.org Flow reactors provide superior heat and mass transfer, mitigating risks associated with thermal runaway and allowing for precise control over reaction parameters like temperature, pressure, and residence time. Research has demonstrated the successful continuous flow synthesis of various aryl sulfonyl chlorides, achieving high space-time yields and improving process safety. rsc.orgmdpi.comdurham.ac.uk

A key benefit is the ability to safely handle reactive intermediates. For example, the in situ generation and immediate use of diazonium salts for conversion to sulfonyl chlorides is a process that is significantly safer and more efficient in a continuous flow setup compared to batch methods. durham.ac.uk This approach minimizes the accumulation of potentially explosive intermediates. The integration of in-line monitoring and purification technologies within these flow systems further enhances their efficiency and potential for automation.

Integration of this compound Chemistry with Automation and High-Throughput Synthesis

The combination of automation and high-throughput experimentation (HTE) is set to revolutionize chemical synthesis, and its application to this compound chemistry is no exception. Automated platforms can rapidly screen a wide array of catalysts, solvents, and reaction conditions, accelerating the discovery of optimal protocols for Ns-Cl reactions. youtube.com

This technology is particularly valuable for complex synthetic sequences where Ns-Cl is used as a protecting group or an intermediate. acs.org Automated systems can perform multi-step syntheses, including protection, reaction, and deprotection steps, with high precision and reproducibility. This allows for the rapid generation of compound libraries for drug discovery and materials science research. youtube.com

The development of automated continuous synthesis lines that incorporate real-time process analytical technology (PAT) represents the next frontier. magritek.com By integrating sensors and feedback control loops, these systems can autonomously optimize reaction conditions to maximize yield and purity, ensuring consistent product quality. mdpi.commagritek.com This approach not only increases efficiency but also generates vast amounts of data that can be used to build predictive process models.

Application in Materials Science and Polymer Chemistry

While traditionally used in small molecule synthesis, this compound and its derivatives are finding new applications in materials science and polymer chemistry. The sulfonyl group can be incorporated into polymers to modify their properties or to act as a reactive handle for further functionalization.

Ns-Cl can serve as a coupling agent in the production of polymers and resins, potentially improving the properties of materials used in coatings and adhesives. chemimpex.com The ability to form robust sulfonamide or sulfonate ester linkages makes it a valuable tool for cross-linking polymer chains or attaching functional molecules to polymer backbones.

Recent research has focused on the synthesis of polymers with sulfonyl end groups. For example, nosyl-ended polyisobutylenes (PIBs) have been synthesized, although challenges in achieving quantitative functionalization remain. nih.gov These functionalized polymers are precursors to a wide range of macromolecular architectures, as the nosyl group can be readily displaced by various nucleophiles to create block copolymers, star polymers, or polymer networks. The development of more efficient methods for the quantitative nosylation of polymer chain ends is a key area for future research.

Table 2: Research on Nosyl-Functionalized Polymers

Polymer TypeSynthesis MethodKey FindingsReference
Polyisobutylene (PIB) Nosylation of hydroxyl-terminated PIB using Ns-Cl and a base.Achieved ~90% end-functionalization in THF; solubility of Ns-Cl was a limiting factor. nih.gov

The unique electronic properties of the nitrobenzenesulfonyl group may also be exploited in the design of functional materials, such as liquid crystals or materials with specific optical or electronic properties.

Advanced Pharmaceutical Intermediate Synthesis

This compound is a well-established reagent in pharmaceutical development, particularly for the synthesis of sulfonamides and as a protecting group for amines. chemimpex.com Future research will focus on leveraging its unique reactivity for the synthesis of increasingly complex and advanced pharmaceutical intermediates.

The nosyl protecting group is valued for its facile cleavage under mild conditions, which is crucial in the late stages of complex molecule synthesis where sensitive functional groups are present. chemicalbook.com Emerging research aims to develop more intricate synthetic strategies where the nosyl group is used not just as a protector, but as a strategic element to influence reactivity or enable specific transformations elsewhere in the molecule.

Furthermore, Ns-Cl is used in the creation of hybrid molecules, where it is combined with other pharmacophoric fragments to develop new therapeutic agents. For instance, it has been incorporated into benzhydrylpiperazine-based hybrids designed for specific biological targets. acs.org The development of these complex hybrids often requires multi-step synthetic sequences where the robust nature of the nosyl group is advantageous. The continued exploration of Ns-Cl in the synthesis of novel, structurally diverse scaffolds will remain a key driver of innovation in medicinal chemistry.

Q & A

Q. What are the key physical and chemical properties of 2-nitrobenzenesulfonyl chloride (NsCl) critical for experimental design?

  • Melting Point : 65–67°C (decomposition observed during heating) .
  • Solubility : Soluble in dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), and pyridine; decomposes in hot water or alcohols .
  • Stability : Hygroscopic and air-sensitive; requires storage in inert, dry conditions .
  • Methodological Note : Use melting point as a purity indicator. For handling, employ anhydrous solvents and inert atmospheres (e.g., nitrogen glovebox) to prevent hydrolysis.

Q. How is NsCl utilized as an amino-protecting group in organic synthesis?

  • Mechanism : Reacts with primary/secondary amines via nucleophilic substitution, forming stable sulfonamides. The electron-withdrawing nitro group enhances electrophilicity at the sulfur center .
  • Procedure :
    • Dissolve NsCl in CH₂Cl₂ or THF.
    • Add amine substrate (1.1–1.5 equiv) at 0–25°C.
    • Monitor by TLC/HPLC until completion (typically 2–6 hours).
  • Comparison : Unlike Boc (tert-butoxycarbonyl), NsCl offers acid stability but requires harsh conditions (e.g., thiolysis) for deprotection .

Q. What safety protocols are essential when working with NsCl?

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for all procedures .
  • Spill Management :
    • Contain spills with dry sand or vermiculite.
    • Avoid water contact (generates HCl and toxic gases) .
    • Decontaminate with 5% sodium bicarbonate solution .
  • Storage : Seal in glass containers under nitrogen; store at 2–8°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported purity data (e.g., 97% vs. 98%) for NsCl?

  • Analytical Cross-Validation :
    • GC/MS : Detect volatile impurities (e.g., residual solvents) .
    • HPLC : Quantify non-volatile organic byproducts (e.g., sulfonic acids) .
    • Elemental Analysis : Verify C, H, N, S, and Cl content against theoretical values .
  • Case Study : Discrepancies may arise from batch-specific synthesis conditions (e.g., nitration efficiency). Re-crystallization from toluene/hexane improves purity .

Q. What side reactions occur during sulfonamide formation, and how are they mitigated?

  • Common Side Reactions :
    • Hydrolysis : Competing reaction with moisture yields sulfonic acids. Use molecular sieves or anhydrous MgSO₄ .
    • Over-sulfonation : Excess NsCl may sulfonate electron-rich aromatic rings. Optimize stoichiometry (1.1–1.3 equiv) .
  • Troubleshooting :
    • Monitor pH: Maintain mildly basic conditions (pH 8–9) with NaHCO₃ to suppress acid-catalyzed decomposition .

Q. How does NsCl’s reactivity compare to para-nitrobenzenesulfonyl chloride (p-NsCl) in nucleophilic substitutions?

  • Steric and Electronic Effects :
    • Ortho Effect : The nitro group at the ortho position in NsCl increases steric hindrance, slowing reactions with bulky amines compared to p-NsCl .
    • Reactivity Data :
SubstrateNsCl (Yield %)p-NsCl (Yield %)
Aniline8592
Cyclohexylamine7288
  • Application : Prefer p-NsCl for sterically hindered amines; use NsCl for acid-stable protections .

Q. What advanced techniques validate NsCl-derived sulfonamide structures?

  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., SHELX software for refinement) .
  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Sulfonyl group deshields adjacent protons (δ 7.5–8.5 ppm for aromatic signals) .
    • IR : Confirm S=O stretches at 1360 cm⁻¹ and 1180 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ions ([M+H]⁺ for C₆H₄ClNO₄S: m/z 222.0) .

Data Contradiction Analysis

Q. How to address discrepancies in decomposition temperature (165.8°C vs. 350.6°C at 760 mmHg)?

  • Root Cause : The lower value (165.8°C) likely represents onset decomposition under atmospheric pressure, while 350.6°C reflects boiling under vacuum .
  • Methodological Adjustments :
    • Use differential scanning calorimetry (DSC) to measure exact decomposition profiles.
    • Conduct thermogravimetric analysis (TGA) under controlled atmospheres .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.